molecular formula C14H20N2O B7843232 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

Cat. No.: B7843232
M. Wt: 232.32 g/mol
InChI Key: NBDKFKLLBSEEBK-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol (CAS 1177282-21-1) is a high-purity chemical intermediate based on the privileged 3,7-diazabicyclo[3.3.1]nonane scaffold, also known as the bispidine core . This structure is a rigid, bicyclic system with two nitrogen atoms that function as a bi-dentate ligand, capable of efficiently coordinating metal ions in a highly preorganized manner due to its defined cavity . The benzyl substitution at one nitrogen and the hydroxyl group at the 9-position provide key sites for further synthetic modification, enhancing its utility in developing more complex ligands and pharmaceutical candidates. The bispidine core is of significant interest in various fields of research. In medicinal chemistry, analogs of this scaffold, particularly N-substituted derivatives, have been investigated as highly potent and selective sigma-2 (σ2) receptor ligands . Sigma-2 receptors are overexpressed in a wide variety of proliferating tumor cells, making them a promising target for developing cancer therapeutics and imaging agents . Specific ligands based on this structure have demonstrated nanomolar affinity for σ2 receptors and the ability to act as chemosensitizers, greatly enhancing the cytotoxic effects of conventional chemotherapy drugs like doxorubicin in vitro . Beyond its pharmacological potential, the 3,7-diazabicyclo[3.3.1]nonane scaffold is a versatile building block in coordination chemistry and catalysis. Its derivatives are used to create stable, selective complexes with various metals, with applications in molecular catalysis, the synthesis of coordination polymers, and the development of new materials . This product is intended for research purposes as a key intermediate in the synthesis of novel ligands, complex molecules, and for exploratory biological studies. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKFKLLBSEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for constructing the diazabicyclo[3.3.1]nonane core. A modified approach involves condensing glutaraldehyde, benzylamine, and 3-oxopentanedioic acid under aqueous conditions.

Procedure :

  • Condensation : Glutaraldehyde (1.0 eq), benzylamine (2.2 eq), and 3-oxopentanedioic acid (1.0 eq) are refluxed in deionized water (pH 4–5) for 48 hours.

  • Cyclization : The intermediate undergoes intramolecular cyclization at 80°C, facilitated by acetic acid catalysis.

  • Purification : Crude product is isolated via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one (65–70% yield).

Key Modifications :

  • Solvent Systems : Replacing water with tetrahydrofuran (THF) improves solubility but reduces yield (50–55%) due to side reactions.

  • Catalysts : Lewis acids like ZnCl₂ accelerate cyclization but require stringent moisture control.

Wolff-Kishner Reduction for Hydroxyl Group Introduction

The ketone intermediate from the Mannich reaction is reduced to the alcohol using the Wolff-Kishner protocol.

Procedure :

  • Hydrazine Formation : 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one (1.0 eq) is treated with hydrazine hydrate (5.0 eq) in ethanol at 80°C for 6 hours.

  • Reduction : The hydrazone intermediate is heated with sodium ethoxide (3.0 eq) at 200°C under nitrogen, yielding 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol (85–90% yield).

Optimization :

  • Huang-Minlon Variation : Conducting the reduction at 140°C in ethylene glycol minimizes side products, achieving 73% yield.

  • Workup : Acidic quenching (HCl) followed by neutralization ensures high purity (>98% by HPLC).

Catalytic Hydrogenation of N-Benzyl Intermediates

Alternative routes employ catalytic hydrogenation to introduce the benzyl group post-cyclization.

Procedure :

  • Core Synthesis : 3,7-Diaza-bicyclo[3.3.1]nonan-9-ol is prepared via double Mannich reaction using formaldehyde and ammonium acetate.

  • Benzylation : The core (1.0 eq) is reacted with benzyl chloride (2.5 eq) in dichloromethane (DCM) using triethylamine (3.0 eq) as a base.

  • Hydrogenation : Pd/C (10% w/w) catalyzes hydrogenolysis at 50 psi H₂, affording the title compound (60–65% yield).

Challenges :

  • Selectivity : Over-hydrogenation may reduce the bicyclic ring, necessitating precise pressure control.

  • Catalyst Poisoning : Trace impurities require pre-purification via silica gel chromatography.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors to enhance reproducibility and safety.

Setup :

  • Reactor 1 : Mannich condensation at 80°C with a residence time of 2 hours.

  • Reactor 2 : Wolff-Kishner reduction at 140°C, coupled with in-line distillation to remove ammonia.

Advantages :

  • Yield Improvement : 75–80% overall yield due to minimized intermediate degradation.

  • Safety : Closed-system operation reduces exposure to toxic hydrazine.

Crystallization and Purification Protocols

Final purification is critical for pharmaceutical-grade material.

Methods :

  • Solvent Pairing : Recrystallization from ethanol/water (4:1) achieves >99% purity.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers.

Analytical Validation :

  • HPLC : Retention time = 12.3 min (220 nm, C18 column).

  • NMR : δ 7.25–7.35 (m, 5H, benzyl), δ 4.10 (s, 1H, OH).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Mannich-Wolff-Kishner70–8598–99HighHydrazine toxicity
Catalytic Hydrogenation60–6595–97ModerateCatalyst cost
Continuous Flow75–8099Very HighEquipment investment

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation over a palladium catalyst.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) in an organic solvent.

Major Products

    Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.

    Reduction: 3,7-Diaza-bicyclo[3.3.1]nonan-9-OL.

    Substitution: Various substituted diazabicyclononane derivatives depending on the substituent used.

Scientific Research Applications

Structural Features

FeatureDescription
Bicyclic CoreContains a bicyclo[3.3.1]nonane framework
Functional GroupsIncludes a benzyl group and a hydroxyl group

Medicinal Chemistry

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL has been investigated for its potential therapeutic effects, particularly in neuropharmacology:

  • Orexin Receptor Antagonism : The compound acts as an antagonist to orexin receptors, particularly OX1R, which are involved in regulating arousal and appetite. Studies indicate it may help in treating sleep disorders and anxiety by modulating these pathways .
  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : It has shown potential in influencing cognitive functions by interacting with nAChRs, which are crucial for neurotransmission. The binding affinity varies across different nAChR subtypes, suggesting a nuanced role in neurological research .

The compound exhibits various biological activities:

  • Antidepressant-like Effects : Animal studies have demonstrated its efficacy in reducing symptoms associated with anxiety and depression when administered chronically .
  • Addiction Treatment Potential : It has been noted to reduce conditioned place preference induced by addictive substances like amphetamines and cocaine, indicating its potential role in addiction therapy .

Chemical Synthesis

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as an intermediate in the synthesis of other compounds with desired biological activities .

Mechanism of Action

The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind tightly to metal ions. This property is particularly useful in applications such as radiopharmaceuticals, where stable binding to radioactive metals is crucial .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Substitutions

Sulfur (Thia) vs. Nitrogen (Diaza)
  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (): Replacing one nitrogen with sulfur reduces basicity and alters electron distribution. X-ray studies reveal chair-chair and chair-boat conformers in derivatives, affecting antiarrhythmic activity . Key difference: Thia analogs exhibit lower aqueous solubility due to reduced polarity.
Oxygen (Oxa) vs. Nitrogen
  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (): Oxa substitution introduces an ether linkage, increasing metabolic stability. The carboxylic acid group enables salt formation (e.g., hydrochloride), enhancing bioavailability compared to the hydroxyl group in the target compound .
Tin and Mercury Radiolabeled Derivatives
  • Polar solvents disrupt intramolecular H-bonding, altering conformation .

Substituent Modifications

Benzyl vs. Phenyl Groups
  • 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol (): A phenyl group at position 9 increases steric bulk, stabilizing chair-boat conformers. This modification enhances binding to cardiac sodium channels, improving antiarrhythmic efficacy compared to the hydroxylated target compound .
Imidazole and Triazole Additions
  • NMR data (δ 8.13 ppm for triazole-H) confirms electronic interactions absent in the target compound .
Chair vs. Boat Conformers
  • 7-Benzyl-9-(4-N,N’-dimethylaminophenyl)-3-thia derivatives (): Chair-boat conformers are stabilized by trigonal nitrogen geometry, a rarity in bicyclic systems. This contrasts with the target compound’s likely chair-chair conformation, impacting membrane permeability .

Biological Activity

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is a bicyclic compound notable for its unique structural features, including two nitrogen atoms and a hydroxyl group. This compound belongs to the class of diazabicyclo compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be represented as follows:

C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}

This compound features a bicyclo[3.3.1]nonane core modified by the addition of a benzyl group and hydroxyl group at position 9, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are involved in various physiological processes. The mechanism involves binding to specific sites on the receptor, which modulates neurotransmitter release and influences neurological functions .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties by acting on nAChRs, thus potentially benefiting conditions such as Alzheimer's disease.
  • Analgesic Properties : Analogous compounds have been noted for their analgesic effects, suggesting that this compound may also provide pain relief through similar pathways .
  • Anticancer Activity : The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, indicating potential anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Comparative Analysis

A comparative analysis of related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneContains a ketone instead of a hydroxyl groupNoted analgesic activityLacks nitrogen at positions 3 and 7
7-Benzyl-9-thia-bicyclo[3.3.1]nonanIncorporates sulfur instead of nitrogenAntiarrhythmic propertiesDifferent heteroatom composition
3,7-Diazabicyclo[3.3.1]nonan derivativesVarying substituents on the bicyclic structureCytotoxic effects against cancer cellsDiverse functional groups

The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to its analogs .

Case Studies

Recent studies have explored the therapeutic potential of compounds similar to this compound:

  • Neuroprotection in Animal Models : A study demonstrated that derivatives of diazabicyclo compounds provided significant neuroprotection in rodent models of neurodegeneration, suggesting similar potential for this compound .
  • Anticancer Screening : In vitro assays revealed that certain bicyclic compounds exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Q & A

Q. Basic

  • X-ray crystallography is definitive for resolving stereochemistry and bond angles, as shown in studies of analogous bicyclic compounds (e.g., syn-3-(4-chlorobenzyl) derivatives) .
  • NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/NOESY) identifies proton environments and coupling patterns, particularly for distinguishing axial/equatorial substituents .
  • Mass spectrometry (EI or ESI) confirms molecular weight, with fragmentation patterns aligning with bicyclic frameworks .

How can researchers resolve contradictions in stereochemical outcomes reported for this compound?

Advanced
Contradictions often arise from differing synthetic pathways or crystallization conditions. Kudryavtsev et al. resolved stereochemical ambiguities in a chlorobenzyl derivative by comparing experimental X-ray data (ORTEP diagrams) with DFT-optimized structures . For enantiomeric mixtures, chiral HPLC using amylose-based columns or vibrational circular dichroism (VCD) can differentiate diastereomers .

What strategies optimize enantiomeric purity during synthesis of the bicyclic core?

Q. Advanced

  • Asymmetric catalysis : Chiral auxiliaries (e.g., (R)-BINOL) or transition-metal catalysts (e.g., Ru-BINAP) induce enantioselectivity during cyclization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Crystallization-induced dynamic resolution (CIDR) : Controlled recrystallization from polar solvents (e.g., ethanol/water) enriches the desired enantiomer .

What are the key applications of this compound in pharmaceutical research?

Basic
The bicyclic framework serves as a scaffold for neurological and antimicrobial agents . For example, structurally similar compounds (e.g., 9-benzyl-9-azabicyclo derivatives) act as intermediates in dopamine receptor modulators or acetylcholinesterase inhibitors . The hydroxyl group at position 9 enables further functionalization (e.g., esterification for prodrug design) .

How does the bicyclic framework influence the compound’s physicochemical properties and reactivity?

Q. Advanced

  • Ring strain : The [3.3.1] system imposes moderate strain, enhancing reactivity in nucleophilic substitutions (e.g., SN2 at the bridgehead) .
  • Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonds, stabilizing specific conformations and affecting solubility .
  • Steric effects : Benzyl substituents at position 3 hinder axial attack, directing reactions to equatorial sites .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl halides) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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